molecular formula C11H12F3N3O3S B2584855 Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate CAS No. 1622837-13-1

Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate

Cat. No. B2584855
CAS RN: 1622837-13-1
M. Wt: 323.29
InChI Key: VCJHTRCAIKODFA-UHFFFAOYSA-N
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Description

Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate is a useful research compound. Its molecular formula is C11H12F3N3O3S and its molecular weight is 323.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Derivatives

Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate and its derivatives are synthesized through various chemical reactions, contributing significantly to the development of novel compounds with potential applications in various fields of science. For instance, the synthesis of Pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives involves reactions of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2 H )-carboxylate with allylbromide, followed by bromination and dehydrobromination processes (Ahmed, 2002). This synthesis pathway highlights the chemical versatility of the compound and its derivatives, paving the way for the development of new materials with unique properties.

Multicomponent Reactions for Compound Synthesis

This compound serves as a precursor in multicomponent reactions that facilitate the synthesis of complex molecular structures. The double Mannich reaction, for instance, allows for the creation of pyrimido[2,1-b][1,3,5]thiadiazines from 6-polyfluoroalkyl-2-thiouracils, formaldehyde, and primary amines, showcasing the compound's role in facilitating the construction of new molecules with potential biological activities (Khudina et al., 2013).

Potential Anti-cancer Applications

The synthesis of new derivatives containing the pyrido[2,3-d]pyrimidinone moiety, linked to the core structure of this compound, has shown promising results in the search for anti-cancer agents. Notably, some derivatives exhibited potent activity against the MCF-7 cell line, suggesting the compound's derivatives as potential candidates for further exploration in cancer treatment (Gomha et al., 2017).

Applications in Organic Synthesis

The compound and its derivatives play a crucial role in organic synthesis, serving as key intermediates in the creation of novel heterocyclic compounds. These activities include the formation of thiadiazine and pyrrolothiazine derivatives, showcasing the versatility and utility of this compound in developing new molecules with potential applications in medicinal chemistry and material science (Dotsenko et al., 2018).

properties

IUPAC Name

ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3S/c1-2-20-9(19)4-16-5-17-8(18)3-7(11(12,13)14)15-10(17)21-6-16/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJHTRCAIKODFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CN2C(=O)C=C(N=C2SC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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